Ácido 3-cloro-5-metiltiofeno-2-carboxílico

Descripción general

Descripción

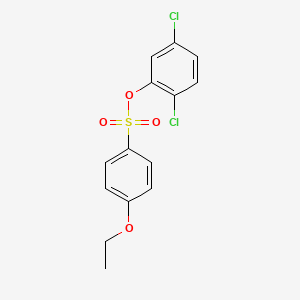

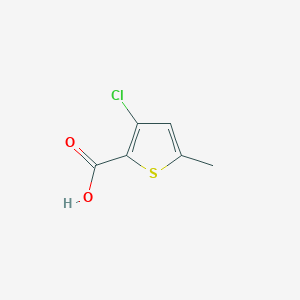

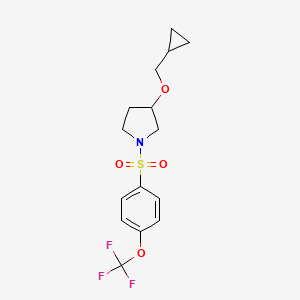

3-Chloro-5-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO2S . It has a molecular weight of 176.62 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylthiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. There is also a chlorine atom attached at the 3-position .Mecanismo De Acción

The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that the chloro and carboxylic acid groups on the thiophene ring play a crucial role in its biological activity. The chloro group may act as an electron-withdrawing group, making the molecule more reactive towards biological targets. The carboxylic acid group may also interact with proteins or enzymes, leading to the inhibition of their activity.

Biochemical and Physiological Effects:

3-Chloro-5-methylthiophene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-Chloro-5-methylthiophene-2-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to obtain different derivatives with varying biological activities. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using 3-Chloro-5-methylthiophene-2-carboxylic acid is its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in scientific research. One potential direction is the development of new drugs based on 3-Chloro-5-methylthiophene-2-carboxylic acid derivatives. Another direction is the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid and its potential toxicity.

In conclusion, 3-Chloro-5-methylthiophene-2-carboxylic acid is a versatile compound that has a range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to possess various biological activities. Further research is needed to fully understand its mechanism of action and potential toxicity, but 3-Chloro-5-methylthiophene-2-carboxylic acid holds promise for future drug development and materials science.

Aplicaciones Científicas De Investigación

- Agentes Antiinflamatorios: Las moléculas basadas en tiofeno exhiben propiedades antiinflamatorias, lo que las convierte en valiosas candidatas para el desarrollo de fármacos .

- Compuestos Anticancerígenos: Ciertos derivados de tiofeno han demostrado actividad anticancerígena. Los investigadores exploran modificaciones del sistema cíclico de tiofeno para mejorar la eficacia .

- Agentes Antimicrobianos: Los tiofenos muestran promesa como agentes antimicrobianos. Su estructura única permite interacciones específicas con las células microbianas .

- Bloqueadores de los Canales de Sodio Dependientes del Voltaje: La articaína, un compuesto relacionado con los tiofenos, actúa como un anestésico dental y un bloqueador de los canales de sodio dependientes del voltaje .

Electrónica Orgánica y Semiconductores

Los derivados de tiofeno juegan un papel crucial en la electrónica orgánica y los materiales semiconductores:

- Transistores de Efecto de Campo Orgánicos (OFETs): Los compuestos basados en tiofeno contribuyen al desarrollo de OFET, que son esenciales para dispositivos electrónicos flexibles y de bajo consumo .

- Diodos Orgánicos Emisores de Luz (OLEDs): Los investigadores utilizan tiofenos en la fabricación de OLED debido a sus propiedades semiconductoras y su capacidad para emitir luz de manera eficiente .

Inhibición de la Corrosión y Ciencia de los Materiales

Los derivados de tiofeno encuentran aplicaciones en la química industrial y la ciencia de los materiales:

- Inhibidores de la Corrosión: Los tiofenos actúan como inhibidores de la corrosión efectivos, protegiendo los metales y las aleaciones de la degradación .

Métodos Sintéticos para Derivados de Tiofeno

Varios métodos sintéticos conducen a derivados de tiofeno:

- Reacciones de Condensación: Las síntesis de Gewald, Paal–Knorr, Fiesselmann e Hinsberg son métodos importantes para obtener derivados de tiofeno. Por ejemplo, la reacción de Gewald produce aminotiofenos mediante la condensación de azufre, compuestos carbonílicos α-metilenados y α-cianoésteres .

En resumen, Ácido 3-cloro-5-metiltiofeno-2-carboxílico tiene un inmenso potencial en varios campos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Su estructura única y sus propiedades versátiles lo convierten en un tema cautivador para la investigación y la innovación en curso . 🌟

Propiedades

IUPAC Name |

3-chloro-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIMVUEBVROJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229343-22-0 | |

| Record name | 3-chloro-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)

![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)

![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)